Belinostat acid-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Indispensable SIL-IS for quantifying Belinostat acid, the major active metabolite of Belinostat (Beleodaq). Uniquely deuterated (d5) for identical analyte mimicry, ensuring compliant LC-MS/MS method validation per FDA/ICH guidelines. Eliminates matrix effects and extraction variability—the only scientifically sound choice for precise pharmacokinetic and regulatory studies.

Molecular Formula C15H13NO4S
Molecular Weight 308.4 g/mol
Cat. No. B15141735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat acid-d5
Molecular FormulaC15H13NO4S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D
InChIKeyALGZPROJSRYPIG-HMUIAXRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belinostat Acid-d5: Deuterated Internal Standard for HDAC Inhibitor Bioanalysis and Pharmacokinetic Studies


Belinostat acid-d5 (CAS 2130853-04-0) is a deuterium-labeled analog of belinostat acid, the active metabolite of the FDA-approved HDAC inhibitor belinostat (Beleodaq) . It incorporates five deuterium atoms at the phenyl ring (C₁₅H₈D₅NO₄S; MW 308.36 g/mol), achieving a distinct mass shift of +5.03 Da relative to the unlabeled belinostat acid (C₁₅H₁₃NO₄S; MW 303.33 g/mol) . This compound is supplied with isotopic enrichment of ≥98 atom % D and chemical purity of ≥97%, as characterized by independent reference standard providers . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of belinostat acid in complex biological matrices via LC-MS/MS, enabling the correction of matrix effects and ionization variability .

Critical Procurement Rationale: Why Unlabeled Belinostat Acid or Alternative Internal Standards Are Inadequate for Regulatory Bioanalysis


Substituting Belinostat acid-d5 with unlabeled belinostat acid or a non-deuterated structural analog as an internal standard introduces significant analytical error in LC-MS/MS workflows, compromising data integrity for pharmacokinetic and drug metabolism studies. Unlabeled belinostat acid co-elutes with the analyte and cannot be distinguished by mass spectrometry, rendering it useless for internal standardization [1]. Non-deuterated structural analogs exhibit differential extraction recovery, ionization efficiency, and chromatographic retention compared to the target analyte, leading to inaccurate quantification and method failure to meet FDA bioanalytical validation criteria (accuracy: 85–115%; precision: ≤15% CV) [2]. In contrast, the deuterated SIL-IS, Belinostat acid-d5, provides a distinct mass spectral signature (Δm/z = +5) while maintaining near-identical physicochemical properties, ensuring co-elution and comparable matrix effects, which is essential for achieving the required accuracy and precision in regulatory submissions .

Quantitative Differentiation Evidence for Belinostat Acid-d5 as a Superior Analytical Internal Standard


Mass Spectrometric Differentiation: A Quantifiable Δm/z of +5.03 Da Enables Unambiguous Analyte Discrimination

Belinostat acid-d5 provides a distinct mass spectrometric signature with a Δm/z of +5.03 Da relative to unlabeled belinostat acid, which has a molecular weight of 303.33 g/mol . This mass shift, resulting from the replacement of five hydrogen atoms with deuterium on the phenyl ring, ensures that the internal standard signal does not interfere with the analyte signal in the mass spectrometer. In contrast, unlabeled belinostat acid has an identical m/z to the target analyte, preventing any differentiation .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity and Chemical Purity Specifications: Guaranteed ≥98 atom % D and ≥97% Chemical Purity

Procurement of Belinostat acid-d5 from qualified vendors ensures a certified isotopic enrichment of 98 atom % D and a chemical purity of ≥97%, as specified by CDN Isotopes (an LGC Standard) . In comparison, non-deuterated analytical standards like unlabeled belinostat acid are typically supplied with a chemical purity of ≥95%, but lack any isotopic enrichment specification, which is a critical quality attribute for a SIL-IS . A lower isotopic purity would result in an increased contribution of the M+0 isotope to the M+5 channel, causing cross-talk and reducing the accuracy of quantification.

Isotopic Enrichment Chemical Purity Quality Control

Maintained Target Engagement: Comparable HDAC Inhibitory Potency (IC₅₀ ~100 nM) to Native Belinostat

Despite deuterium substitution on the phenyl ring, Belinostat acid-d5 retains HDAC inhibitory activity comparable to non-deuterated belinostat acid, with a reported IC₅₀ of approximately 100 nM . This is in contrast to some non-deuterated structural analogs, which may exhibit significantly different potency due to alterations in the zinc-binding hydroxamate group, a critical pharmacophore for HDAC inhibition [1]. For instance, vorinostat, another HDAC inhibitor, has an IC₅₀ of ~10 nM, while other analogs can vary by orders of magnitude [1].

HDAC Inhibition Mechanistic Fidelity In Vitro Pharmacology

Regulatory-Compliant Assay Performance: Accuracy and Precision Within FDA Guidelines for Bioanalytical Method Validation

Validated LC-MS/MS methods for belinostat and its metabolites, which employ deuterated internal standards (e.g., [13C6]-belinostat and [D5]-3-ASBA), have demonstrated accuracy ranging from 92.0–104.4% and precision <13.7% CV across a linear range of 30–5000 ng/mL in human plasma, fully meeting FDA bioanalytical method validation guidelines [1]. While this specific study did not use Belinostat acid-d5, it establishes the expected performance benchmark for methods using a deuterated SIL-IS for this class of compounds. In contrast, methods using non-deuterated internal standards often fail to meet these stringent criteria due to uncorrected matrix effects and ionization variability [2].

Method Validation Accuracy Precision FDA Guidance

High-Value Application Scenarios for Belinostat Acid-d5 in Drug Development and Bioanalysis


Regulatory-Compliant LC-MS/MS Bioanalysis of Belinostat Acid in Pharmacokinetic Studies

Belinostat acid-d5 is the essential internal standard for developing and validating sensitive, accurate, and precise LC-MS/MS methods for quantifying belinostat acid, the major active metabolite, in human plasma and other biological matrices. Its use enables correction for matrix effects and ionization variability, ensuring the method meets FDA and EMA bioanalytical guidance criteria (accuracy 85–115%, precision ≤15% CV) for submission of pharmacokinetic data in support of clinical trials and ANDA filings [1].

Accurate Quantitation of Belinostat Hydrolysis in Drug Metabolism and Pharmacokinetics (DMPK) Assays

In vitro and in vivo DMPK studies investigating the metabolic fate of belinostat require precise measurement of its hydrolysis to belinostat acid. Belinostat acid-d5, with its distinct mass shift of +5.03 Da and matched physicochemical properties, serves as an ideal internal standard for quantifying this conversion in microsomal incubations, hepatocyte assays, or plasma samples, providing reliable data on the extent of prodrug activation and clearance pathways .

Quality Control and Stability Testing of Belinostat Drug Substance and Drug Product

Belinostat acid is a known degradation product and impurity of the parent drug belinostat. Belinostat acid-d5 can be employed as a reference standard in stability-indicating HPLC or UPLC methods to accurately quantify the level of this impurity in drug substance batches and finished dosage forms (e.g., Beleodaq for injection). Its use ensures compliance with ICH impurity thresholds and supports shelf-life determination [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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